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Compound of Interest

Compound Name: (S)-2-(phenoxymethyl)morpholine

Cat. No.: B8524709 Get Quote

Executive Summary
Chiral morpholines are "privileged structures" in modern drug discovery due to their ability to

modulate lipophilicity (lowering cLogP), improve metabolic stability, and enhance aqueous

solubility compared to their carbocyclic or piperidine analogs. Beyond their role as

pharmacophores, morpholine derivatives serve as powerful chiral auxiliaries and

organocatalysts in asymmetric synthesis.

This guide details three core applications:

The Williams Glycine Template: A morpholin-2-one auxiliary for the asymmetric synthesis of

-amino acids.

Morpholine-Based Organocatalysis: Overcoming the "low reactivity" paradigm of morpholine

enamines for high-precision Michael additions.

Industrial Case Study (Aprepitant): Utilizing Crystallization-Induced Asymmetric

Transformation (CIAT) to set morpholine stereochemistry on a kilogram scale.

Core Application I: The Williams Glycine Template
(Auxiliary)
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The Williams Template (5,6-diphenyl-morpholin-2-one) is the gold standard for the asymmetric

synthesis of non-natural

-amino acids. It functions as a chiral glycine equivalent, utilizing the rigid chair conformation
and steric shielding of the phenyl groups to direct electrophilic attack.

Mechanistic Insight
Conformation: The oxazinone ring adopts a rigid boat or twist-boat conformation.

Shielding: The C5 and C6 phenyl groups create a "wall," forcing the electrophile to approach

the enolate from the anti-face (opposite to the phenyl rings).

Induction: This steric blockade typically results in diastereomeric ratios (dr) exceeding 98:2.

Protocol: Asymmetric Alkylation for Non-Natural Amino
Acids
Objective: Synthesis of (S)-Allylglycine (Example Substrate).

Materials:

Substrate: (5S,6R)-4-(tert-butoxycarbonyl)-5,6-diphenyl-morpholin-2-one (Williams

Template).

Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.

Electrophile: Allyl bromide.

Solvent: Anhydrous THF.

Step-by-Step Methodology:

Enolization:

Charge a flame-dried Schlenk flask with the Williams Template (1.0 equiv) and anhydrous

THF (0.1 M concentration).

Cool the solution to -78 °C using a dry ice/acetone bath.
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Add NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir for 30–45 minutes. Critical:

Maintain -78 °C to prevent enolate decomposition.

Alkylation:

Add allyl bromide (1.2–1.5 equiv) dropwise.

Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours.

Monitoring: Check conversion by TLC or LC-MS. The product usually appears as a single

diastereomer.

Workup:

Quench with saturated aqueous NH₄Cl.

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the alkylated

intermediate.

Cleavage (Chiral Auxiliary Removal):

Method A (Hydrogenolysis): Dissolve intermediate in EtOH/THF (1:1). Add PdCl₂ (0.5

equiv) or Pd/C. Hydrogenate at 40–60 psi H₂ for 12–24 hours. This cleaves the benzylic

C-N and C-O bonds, releasing the free amino acid and the diphenyl ethane byproduct.

Method B (Birch Reduction): For substrates sensitive to hydrogenation, use Li/NH₃ at -78

°C.

Data Summary: Typical Performance
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Parameter Value Notes

Yield (Alkylation) 85–95%
Highly efficient C-C bond

formation.

Diastereoselectivity (dr) >98:2
Controlled by C5/C6 phenyl

shielding.

Yield (Cleavage) 70–90%
Depends on method (H₂ vs.

Li/NH₃).

Final ee >99%
Optical purity is retained from

the auxiliary.

Workflow Visualization
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Caption: Workflow for the asymmetric synthesis of amino acids using the Williams morpholin-2-

one template.

Core Application II: Morpholine as an
Organocatalyst
While proline and pyrrolidine are the dominant secondary amine catalysts, morpholine

derivatives offer unique reactivity profiles. Historically considered "sluggish" due to the

inductive effect of the oxygen atom (which lowers the HOMO of the enamine), chiral

morpholines are specifically advantageous when lower nucleophilicity is required to suppress

side reactions (e.g., polymerization of sensitive substrates) or when specific hydrogen-bonding

interactions are needed.

Protocol: Asymmetric Michael Addition
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Application: Enantioselective addition of aldehydes to nitroolefins. Catalyst: Chiral 2-substituted

morpholine or morpholine-3-carboxylic acid derivatives.

Experimental Steps:

Reaction Setup: In a vial, dissolve the aldehyde (2.0 equiv) and nitroolefin (1.0 equiv) in

CHCl₃ or neat conditions.

Catalyst Addition: Add the chiral morpholine catalyst (10–20 mol%).

Additive: Often requires a weak acid additive (e.g., benzoic acid, 10 mol%) to facilitate

iminium/enamine turnover.

Conditions: Stir at room temperature or 0 °C for 24–48 hours.

Result: The morpholine catalyst forms a Z-enamine intermediate. The oxygen atom in the

ring can participate in secondary H-bonding interactions with the nitro group, directing

stereochemistry.

Industrial Case Study: Aprepitant (Emend®)
The synthesis of Aprepitant (a neurokinin-1 antagonist) by Merck is a landmark in the

application of asymmetric principles to morpholine assembly. It utilizes a Crystallization-

Induced Asymmetric Transformation (CIAT) to convert a racemic morpholinol hemiaminal into a

single enantiomer.

The Challenge
The target molecule contains a complex cis-vicinal morpholine core with three stereocenters.[1]

Traditional resolution would result in a maximum 50% yield.

The Solution (CIAT Protocol)
Instead of discarding the unwanted enantiomer, the process conditions allow the enantiomers

to interconvert (racemize) in solution while only the desired diastereomer crystallizes out.

Protocol Highlights:
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Substrate: Racemic morpholinol hemiaminal.

Reagent: (1R)-camphor-10-sulfonic acid (CSA) or 3-bromocamphor-8-sulfonic acid.

Mechanism:

In solution, the hemiaminal ring opens and closes reversibly (epimerization via iminium

intermediate).

The desired enantiomer forms an insoluble salt with the chiral acid.

Le Chatelier’s Principle: As the desired salt precipitates, the solution equilibrium shifts,

driving the entire racemic mass toward the single chiral product.

Yield: >90% yield of the optically pure salt (vs. 50% max for standard resolution).
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Caption: Mechanism of Crystallization-Induced Asymmetric Transformation (CIAT) for

Aprepitant synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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